molecular formula C20H25N5S B12744213 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone CAS No. 92928-54-6

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone

Cat. No.: B12744213
CAS No.: 92928-54-6
M. Wt: 367.5 g/mol
InChI Key: OBZLOMISQWJKRH-UHFFFAOYSA-N
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Description

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acridinone core and a thiazolyl hydrazone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone typically involves multiple steps, starting with the preparation of the acridinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The thiazolyl hydrazone moiety is synthesized separately, often through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. The final step involves coupling the acridinone core with the thiazolyl hydrazone under controlled conditions, such as refluxing in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acridinone core or the thiazolyl hydrazone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridinone oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways. The acridinone core can intercalate with DNA, disrupting its function and leading to cell death. The thiazolyl hydrazone moiety may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Compounds with similar acridinone cores, such as acriflavine and proflavine, share some biological activities.

    Thiazole derivatives: Compounds like thiazole orange and thioflavin T have similar thiazolyl moieties and are used in various applications.

Uniqueness

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is unique due to the combination of its acridinone and thiazolyl hydrazone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

CAS No.

92928-54-6

Molecular Formula

C20H25N5S

Molecular Weight

367.5 g/mol

IUPAC Name

methane;N-[[10-[2-(methylamino)ethyl]acridin-9-ylidene]amino]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C19H21N5S.CH4/c1-20-10-12-24-16-8-4-2-6-14(16)18(15-7-3-5-9-17(15)24)22-23-19-21-11-13-25-19;/h2-9,20H,10-13H2,1H3,(H,21,23);1H4

InChI Key

OBZLOMISQWJKRH-UHFFFAOYSA-N

Canonical SMILES

C.CNCCN1C2=CC=CC=C2C(=NNC3=NCCS3)C4=CC=CC=C41

Origin of Product

United States

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